

Technical Guide: (3R)-3-(Methylamino)azepan-2-one

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Compound of Interest

Compound Name:	(3R)-3-(Methylamino)azepan-2-one
CAS No.:	87298-34-8
Cat. No.:	B11765557

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Executive Summary & Chemical Identity[1][2]

(3R)-3-(Methylamino)azepan-2-one is a seven-membered lactam (caprolactam) featuring a secondary methylamino group at the C3 position with (R)-stereochemistry. This scaffold serves as a constrained amino acid mimetic, specifically acting as a

-turn inducer in peptide chains.[1] It is a key intermediate in the development of CGRP receptor antagonists (e.g., Telcagepant analogs) and protease inhibitors (e.g., Cathepsin K inhibitors), where the rigid azepane ring locks the pharmacophore into a bioactive conformation.[1]

Chemical Identification Table

Property	Detail
Chemical Name	(3R)-3-(Methylamino)azepan-2-one
Common Synonyms	(R)-3-Methylaminocaprolactam; (R)-3-(Methylamino)hexahydro-2H-azepin-2-one
CAS Number (Racemate)	65796-91-0
CAS Number (Parent Amine)	105645-46-3 (Refers to (R)-3-Aminoazepan-2-one, the direct precursor)
Molecular Formula	C H N O
Molecular Weight	142.20 g/mol
Chiral Center	C3 (R-configuration)
Physical State	White to off-white crystalline solid (typically as HCl salt)
Solubility	Soluble in water, methanol, DMSO; sparingly soluble in dichloromethane

Synthetic Pathways & Mechanistic Logic[1]

The synthesis of **(3R)-3-(Methylamino)azepan-2-one** presents two primary challenges: establishing the C3 chiral center and introducing the N-methyl group without racemization (the C3 proton is acidic due to the adjacent carbonyl).

Pathway A: The "Chiral Pool" Route (From D-Lysine)

This method utilizes the natural chirality of amino acids.[1] Since L-Lysine yields the (S)-isomer, D-Lysine is required to access the (R)-enantiomer. This route is preferred for high optical purity but is cost-prohibitive on a metric-ton scale due to the price of D-Lysine.

- Cyclization: D-Lysine is cyclized to (R)-3-aminoazepan-2-one using a dehydrating agent (e.g., hexamethyldisilazane/methanol).
- Protection/Methylation: The primary amine is protected (e.g., Boc), N-methylated, and deprotected; or subjected to controlled reductive amination.[1]

Pathway B: The Industrial Resolution Route (From Caprolactam)

This is the standard process chemistry route.[1] It starts with inexpensive

-caprolactam, proceeds through a racemic intermediate, and relies on chemical resolution or enzymatic resolution.[1]

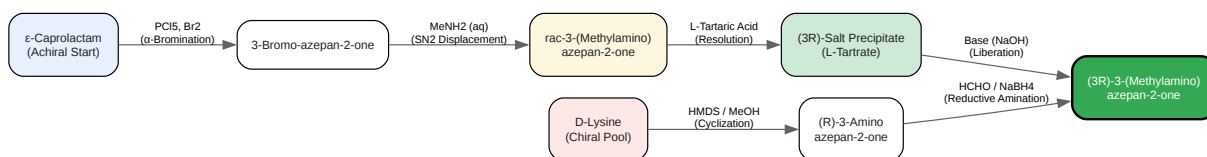
- Activation:

-Caprolactam is brominated at the

-position to form 3-bromo-azepan-2-one.[1]

- Displacement: Nucleophilic substitution with methylamine yields racemic 3-(methylamino)azepan-2-one.[1]
- Resolution: The racemate is resolved using a chiral acid (e.g., L-Tartaric acid or Dibenzoyl-L-tartaric acid) to crystallize the (3R)-diastereomeric salt.

Visualization of Synthetic Logic



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Figure 1: Comparison of Industrial Resolution (Top) and Chiral Pool (Bottom) synthetic pathways.

Detailed Experimental Protocol (Route B)

This protocol describes the Industrial Resolution Route, chosen for its scalability and cost-effectiveness. It assumes the preparation of the racemate followed by classical resolution.[1]

Phase 1: Synthesis of Racemic 3-(Methylamino)azepan-2-one

Reagents:

- -Bromo-
-caprolactam (CAS 143414-66-2)
- Methylamine (40% aq.[1][2] solution)
- Solvent: Ethanol or THF

Procedure:

- Charge: In a 2L reactor, dissolve
-bromo-
-caprolactam (192 g, 1.0 mol) in Ethanol (600 mL).
- Addition: Cool to 0°C. Add Methylamine (40% aq., 232 g, 3.0 mol) dropwise over 60 minutes, maintaining internal temperature
.
- Reaction: Allow to warm to room temperature (25°C) and stir for 12 hours. Monitor by TLC or HPLC for disappearance of starting bromide.[1]
- Workup: Concentrate under reduced pressure to remove ethanol and excess methylamine.

- Extraction: Dissolve the residue in water (300 mL) and extract with Dichloromethane (DCM, 3 x 300 mL).
- Isolation: Dry combined organics over Na

SO

, filter, and concentrate to yield crude racemic 3-(methylamino)azepan-2-one as a pale yellow oil.

Phase 2: Optical Resolution

Mechanism: L-Tartaric acid forms a less soluble diastereomeric salt with the (R)-enantiomer in methanol/ethanol mixtures.

Procedure:

- Salt Formation: Dissolve the crude racemate (142 g, 1.0 mol) in Methanol (500 mL).
- Acid Addition: Add a solution of L-Tartaric acid (150 g, 1.0 mol) in Methanol (500 mL) at 50°C.
- Crystallization: Cool the mixture slowly to 0°C over 8 hours. Seed with authentic (R)-salt if available.
- Filtration: Filter the white precipitate.^[1] This is the (R)-amine L-tartrate salt.^[1]
- Recrystallization: Recrystallize from boiling Methanol/Water (9:1) to upgrade chiral purity to >99% ee.
- Free Base Liberation: Suspend the salt in DCM (500 mL) and treat with 2N NaOH (aq) until pH > 12. Separate phases, dry organic layer, and concentrate.^{[1][2][3]}

Yield: Typically 30-35% (from racemate) of **(3R)-3-(methylamino)azepan-2-one**.

Analytical Controls & Quality Assurance

To ensure the integrity of the chiral building block, the following analytical methods are mandatory.

Chiral HPLC Method[8]

- Column: Daicel Chiralpak AD-H or OD-H (4.6 x 250 mm, 5 μ m).
- Mobile Phase: n-Hexane : Isopropanol : Diethylamine (90 : 10 : 0.1).[1]
- Flow Rate: 1.0 mL/min.[1]
- Detection: UV at 210 nm.[1]
- Acceptance Criteria: Enantiomeric Excess (ee) > 98.5%.

NMR Characterization

- ^1H NMR (400 MHz, CDCl_3):

6.10 (br s, 1H, NH-lactam), 3.25-3.15 (m, 2H, H-7), 3.05 (dd, 1H, H-3), 2.40 (s, 3H, N-CH₃), 2.05-1.30 (m, 6H, H-4,5,6).
- Diagnostic Signal: The N-methyl singlet at 2.40 ppm and the chiral proton at C3 (3.05 ppm) are critical for confirming substitution.[1]

Applications in Drug Development[1]

The **(3R)-3-(methylamino)azepan-2-one** scaffold is a "privileged structure" in medicinal chemistry.

CGRP Receptor Antagonists

This scaffold is a structural analog of the intermediate used in Telcagepant (MK-0974).[1] While Telcagepant uses the primary amine ((R)-3-aminoazepan-2-one), the N-methyl derivative is frequently used in Structure-Activity Relationship (SAR) studies to modulate lipophilicity and metabolic stability (preventing metabolic deamination).

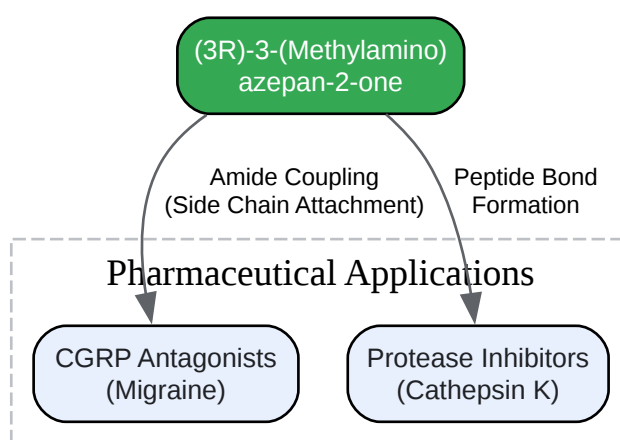
Peptidomimetics (Beta-Turn Mimetics)

The 7-membered lactam ring forces the peptide backbone into a specific conformation, mimicking the i+1 and i+2 residues of a

-turn. This is utilized in the design of inhibitors for:

- Cathepsin K (Osteoporosis targets).[1]
- Farnesyltransferase (Cancer targets).[1]

Application Workflow Diagram



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Figure 2: Downstream applications of the scaffold in medicinal chemistry.

References

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